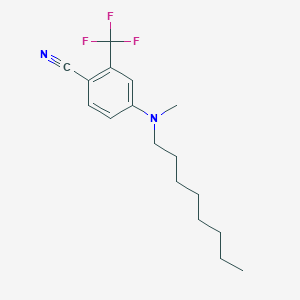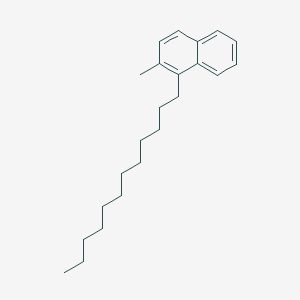![molecular formula C9H25NO2Si2 B12542211 2,3-Bis[(trimethylsilyl)oxy]propan-1-amine CAS No. 142096-59-1](/img/structure/B12542211.png)
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine is an organosilicon compound with the molecular formula C12H35NO3Si4. It is characterized by the presence of trimethylsilyl groups attached to the oxygen atoms of a propan-1-amine backbone. This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(trimethylsilyl)oxy]propan-1-amine typically involves the reaction of trimethylsilyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of the amine precursor: The amine precursor is synthesized through a series of organic reactions, including alkylation and amination.
Reaction with trimethylsilyl chloride: The amine precursor is reacted with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated equipment. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce a variety of functionalized amines.
Scientific Research Applications
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Bis[(trimethylsilyl)oxy]propan-1-amine involves its interaction with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The compound can form strong bonds with other molecules, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropyltris(trimethylsilyloxy)silane
- 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate
- Bis[3-(trimethoxysilyl)propyl]amine
Uniqueness
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine is unique due to its specific structural arrangement and the presence of multiple trimethylsilyl groups. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
142096-59-1 |
|---|---|
Molecular Formula |
C9H25NO2Si2 |
Molecular Weight |
235.47 g/mol |
IUPAC Name |
2,3-bis(trimethylsilyloxy)propan-1-amine |
InChI |
InChI=1S/C9H25NO2Si2/c1-13(2,3)11-8-9(7-10)12-14(4,5)6/h9H,7-8,10H2,1-6H3 |
InChI Key |
RPSHUZWURIPMFO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC(CN)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


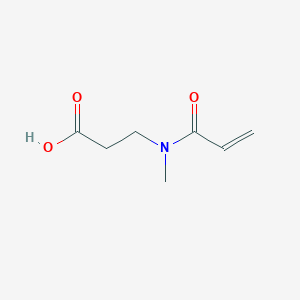
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)

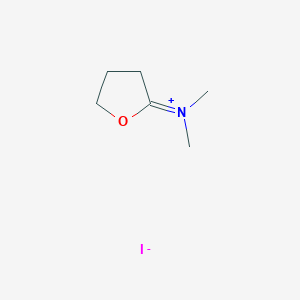

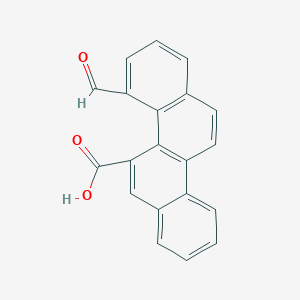
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)


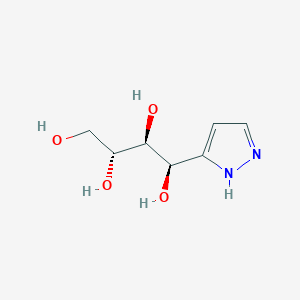
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)
